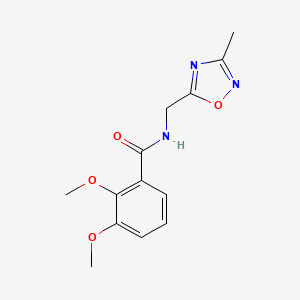![molecular formula C23H22N2O4 B2657925 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone CAS No. 1904081-54-4](/img/structure/B2657925.png)
2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as BQ-123 and is a selective antagonist of endothelin-1 (ET-1) receptors. ET-1 is a potent vasoconstrictor that plays a critical role in various physiological and pathological processes, such as cardiovascular diseases, cancer, and inflammation.
Aplicaciones Científicas De Investigación
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, including those related to the chemical structure of interest, have been extensively studied for their anticorrosive properties. These derivatives are known for their ability to form stable chelating complexes with metallic surfaces, providing effective protection against corrosion. The application spans various industries, emphasizing the compound's role in enhancing the longevity and durability of metal components (Verma, Quraishi, & Ebenso, 2020).
Antimicrobial and Anticancer Activities
Benzoquinone compounds, similar in structure to the compound , have been identified for their potent antioxidant, anti-inflammatory, and anticancer activities. Their ability to interact with biological systems at the molecular level allows them to play significant roles in preventing and treating diseases, offering a foundation for the development of novel therapeutics (Dandawate, Vyas, Padhye, Singh, & Baruah, 2010).
Potential CNS Acting Drugs
Research has identified functional chemical groups within heterocycles, including quinoline derivatives, as potential leads for synthesizing compounds with central nervous system (CNS) activity. This suggests a broad spectrum of therapeutic applications, from antidepressants to neuroprotective agents, underscoring the compound's relevance in developing new CNS medications (Saganuwan, 2017).
Applications in Organic Pollutant Treatment
The use of redox mediators in conjunction with oxidoreductive enzymes has been explored for the treatment of organic pollutants. Derivatives of the compound could potentially serve as redox mediators, enhancing the efficiency of pollutant degradation. This application is particularly relevant for environmental remediation efforts, providing a method for cleaning industrial wastewater (Husain & Husain, 2007).
Antitumor and Antimicrobial Scaffolds
The structural motifs within benzoxazinoids, related to benzoquinone derivatives, have been investigated for their antimicrobial potential. These compounds, deriving from plant metabolites, offer a blueprint for designing new antimicrobial and antitumor drugs, showcasing the versatility of the chemical framework related to 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone in contributing to medicinal chemistry advancements (de Bruijn, Gruppen, & Vincken, 2018).
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c26-22(14-16-6-7-19-21(13-16)28-15-27-19)25-11-8-18(9-12-25)29-20-5-1-3-17-4-2-10-24-23(17)20/h1-7,10,13,18H,8-9,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJXXMUZCIYDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

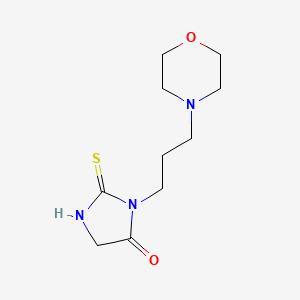
![6-chloro-N'-{2-[(oxolan-2-yl)methoxy]propanoyl}pyridine-2-carbohydrazide](/img/structure/B2657846.png)
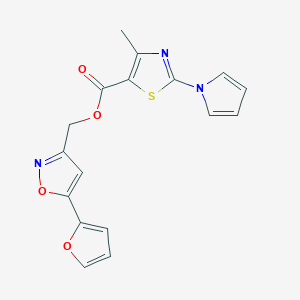
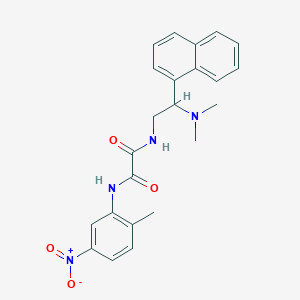
![2-[8-(4-ethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2657852.png)
![4-Bromo-2-{[(4-fluoro-3-nitrophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2657853.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2657854.png)
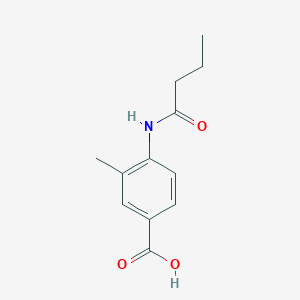
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2657857.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2657860.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2657863.png)
